molecular formula C18H14N4 B2813393 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 32016-25-4

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2813393
CAS No.: 32016-25-4
M. Wt: 286.338
InChI Key: BCEDTUZUUXMOKL-UHFFFAOYSA-N
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Description

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 32016-25-4) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant role in drug discovery . Researchers are increasingly interested in this class of compounds for their potential as inhibitors of specific therapeutic targets. Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent inhibitory effects on various protein kinases, which are key regulators in cellular signaling pathways and are important targets in areas such as oncology . Furthermore, structurally related analogues have shown promising anti-mycobacterial activity, highlighting the potential of this chemical series in infectious disease research . The specific pharmacological profile of this compound is a subject for ongoing investigation, making it a valuable building block for developing new biological probes and therapeutic candidates. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c19-17-15(13-7-3-1-4-8-13)11-20-18-16(12-21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEDTUZUUXMOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a two-step process. Initially, 3-aminopyrazoles are prepared by reacting enaminonitriles with hydrazine hydrate. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions at approximately 60°C in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media. This reaction yields 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amines with high regioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be adapted for large-scale production. The use of environmentally friendly reagents and conditions, such as aqueous media and KHSO₄, makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyrimidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

3,5-Diphenyl Derivatives
  • Example Compounds : 3-(4-Fluorophenyl)-5-aryl/alkyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives (e.g., compounds 32–35) .
  • Substituents :
    • Position 3: Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance anti-mycobacterial activity.
    • Position 5: Varied substituents (alkyl, aryl, heteroaryl) modulate potency and selectivity.
    • Position 7: Pyridin-2-ylmethylamine group critical for targeting mycobacterial ATP synthase.
  • Activity : Potent inhibition of Mycobacterium tuberculosis (MIC values <1 µM), low hERG liability, and metabolic stability .
3,6-Diphenyl Derivatives
  • Example Compound : 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine.
  • Activity: Limited data available; commercial discontinuation suggests reduced focus in antimicrobial research .
Neurologically Targeted Derivatives
  • Example Compound : MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine) .
  • Substituents : Bulky 3-(4-methoxy-2-methylphenyl) and bis(2-methoxyethyl)amine at position 7.
  • Activity : Selective CRF1 receptor antagonism, highlighting the role of bulky substituents in neurological target engagement.

Structural and Functional Insights

Position 7 Modifications
  • Pyridin-2-ylmethylamine : Common in anti-TB agents (e.g., compounds 32–35), improves solubility and target binding .
  • Bulky Amines (e.g., MPZP) : Enable interaction with neurological receptors (e.g., CRF1), demonstrating substituent-driven target divergence .
Electron Effects at Position 3
  • 4-Fluorophenyl : Enhances anti-TB activity by optimizing electronic interactions with ATP synthase .
  • Methoxy/Methyl Groups : In MPZP, electron-donating groups facilitate CNS penetration and receptor binding .
Position 5 vs. 6 Substitutions
  • Position 5 (3,5-Diphenyl) : Allows steric and electronic tuning for antimicrobial activity.
  • Position 6 (3,6-Diphenyl) : Understudied; positional isomerism may alter binding pocket compatibility.

Comparison with Triazolopyrimidines

Triazolopyrimidines, though structurally distinct, share therapeutic overlap:

  • Antimalarial Activity : Naphthalen-2-yl-substituted triazolopyrimidines (e.g., compound 7) exhibit high docking scores (-31.37 kcal/mol) against Plasmodium falciparum DHOD .
  • Anticancer Activity: Trifluoroethylamino-substituted triazolopyrimidines inhibit tubulin polymerization, demonstrating heterocycle-dependent mechanisms .

Biological Activity

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄N₄
  • Molecular Weight : 286.34 g/mol
  • CAS Number : 32016-25-4

This compound features a fused pyrazole and pyrimidine ring system with phenyl groups at the 3 and 6 positions, contributing to its unique pharmacological profile.

Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity :
    • The compound has shown significant inhibitory effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. In vitro studies have reported IC₅₀ values indicating potent cytotoxicity, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • Research indicates that this compound possesses anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation .
  • Antibacterial Properties :
    • Preliminary studies suggest that this compound exhibits antibacterial activity against various strains of bacteria, making it a candidate for further exploration in antimicrobial therapy .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest in cancer cells .
  • Modulation of Signaling Pathways : It also affects various signaling pathways involved in cancer progression and inflammation. For instance, it may alter the NF-kB signaling pathway, which is essential for inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3,7-Diphenylpyrazolo[1,5-a]pyrimidineSimilar structure with different phenyl positioningAntitumor activity
3,6-Dinitropyrazolo[1,5-a]pyrimidineContains nitro groupsEnhanced cytotoxicity
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-oneDifferent functional groupsVarying pharmacological effects

The unique substitution pattern of this compound contributes to its distinct biological activities compared to related compounds.

Case Studies and Research Findings

A study conducted by Shin et al. demonstrated the efficacy of small-molecule inhibitors targeting RAS proteins in cancer therapy. The findings indicated that compounds similar to this compound could effectively reduce cell proliferation in KRAS-mutated cancer cells . Additionally, another investigation highlighted its potential as an immune modulator through the inhibition of NR2F6 activity .

Q & A

Q. Key Optimization Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and reaction rates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl group introduction .
  • Temperature : Elevated temperatures (80–120°C) are often required for cyclization but must be balanced to avoid decomposition .

How can crystallographic and spectroscopic techniques elucidate the structural features of this compound?

Q. Basic Research Focus

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking between phenyl rings) .
  • NMR spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm).
    • ¹³C NMR : Confirms sp² carbons in the heterocyclic core (δ 150–160 ppm) and phenyl substituents .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ variability) often arise from:

  • Assay conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. aqueous buffers) .
  • Structural analogs : Subtle substituent changes (e.g., electron-withdrawing groups like -F or -Cl) drastically alter target binding .

Q. Methodological Solutions :

  • Standardized protocols : Use common cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Dose-response curves : Perform triplicate experiments with statistical validation (p < 0.05) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to reconcile activity trends .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic targets?

Advanced Research Focus
Key SAR insights from analogs:

  • Position 3 and 6 phenyl groups : Enhance hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) .
  • Amine group at position 7 : Critical for hydrogen bonding with catalytic residues (e.g., in PDE inhibitors) .
  • Electron-deficient substituents : Fluorine or nitro groups at para positions improve metabolic stability .

Q. Experimental Design :

  • Analog synthesis : Systematically vary substituents (e.g., -CF₃, -OCH₃) and assess potency via enzymatic assays .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties .

What analytical methods are recommended for monitoring synthetic intermediates and ensuring product purity?

Q. Basic Research Focus

  • Thin-layer chromatography (TLC) : Tracks reaction progress using silica plates and UV visualization .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula of intermediates .
  • HPLC-DAD : Quantifies purity (>98%) and detects trace impurities .

Q. Troubleshooting :

  • Byproduct formation : Use scavenger resins (e.g., QuadraSil MP) during coupling steps .
  • Low yields : Optimize stoichiometry (1.2–1.5 eq. of aryl halides in cross-coupling) .

What are the challenges in pharmacokinetic profiling of this compound, and how are they addressed?

Advanced Research Focus
Key Challenges :

  • Low solubility : Aromatic rings contribute to hydrophobicity (logP > 3), limiting aqueous solubility.
  • Metabolic instability : Oxidative metabolism of amine groups reduces bioavailability.

Q. Solutions :

  • Prodrug design : Introduce phosphate esters at the amine group for enhanced solubility .
  • Microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots and guide structural modifications .

How do computational methods contribute to understanding the electronic properties of this compound?

Q. Advanced Research Focus

  • Density functional theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at electron-deficient pyrimidine rings) .
  • Molecular dynamics (MD) : Simulates binding stability in solvated enzyme environments (e.g., 100 ns simulations for kinase inhibitors) .

Q. Applications :

  • Predict regioselectivity in electrophilic substitution reactions .
  • Optimize substituents for charge transfer in photophysical studies .

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